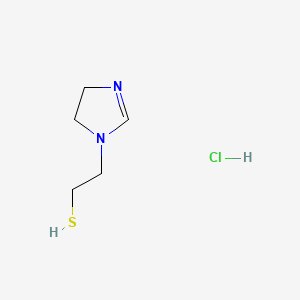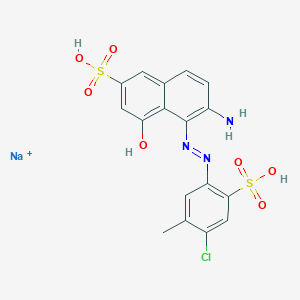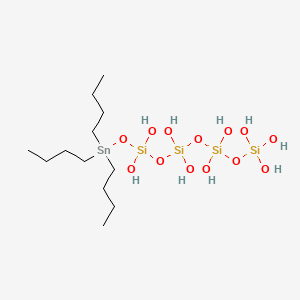
7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol: is a complex organotin compound featuring a tetrasiloxane backbone with tributylstannyl and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol typically involves the following steps:
Formation of Tributylstannyl Intermediate: The tributylstannyl group is introduced through a reaction involving tributyltin hydride and a suitable precursor, such as paraformaldehyde, in the presence of a base like diisopropylamine and a solvent like tetrahydrofuran.
Coupling with Tetrasiloxane Backbone: The tributylstannyl intermediate is then coupled with a tetrasiloxane precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler siloxane derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane ketones, while substitution reactions can introduce various functional groups into the siloxane backbone .
Scientific Research Applications
7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol: has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol involves its ability to interact with various molecular targets and pathways:
Comparison with Similar Compounds
7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol: can be compared with other similar compounds, such as:
Tributyltin Compounds: These include tributyltin chloride and tributyltin oxide, which have similar organotin structures but different functional groups.
Siloxane Compounds: Compounds like hexamethyldisiloxane and octamethylcyclotetrasiloxane share the siloxane backbone but lack the tributylstannyl group.
Uniqueness
The uniqueness of This compound lies in its combination of the tributylstannyl group with the tetrasiloxane backbone, providing distinct chemical and physical properties that are not observed in other similar compounds .
Properties
CAS No. |
94109-31-6 |
|---|---|
Molecular Formula |
C12H36O13Si4Sn |
Molecular Weight |
619.46 g/mol |
IUPAC Name |
[dihydroxy(tributylstannyloxy)silyl]oxy-[dihydroxy(trihydroxysilyloxy)silyl]oxy-dihydroxysilane |
InChI |
InChI=1S/3C4H9.H9O13Si4.Sn/c3*1-3-4-2;1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6;/h3*1,3-4H2,2H3;1-5,7-10H;/q;;;-1;+1 |
InChI Key |
ABHRQDGSFRAAKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


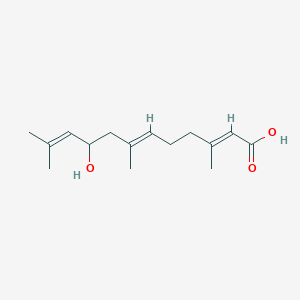

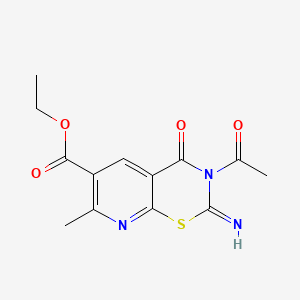
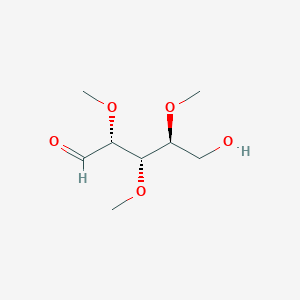
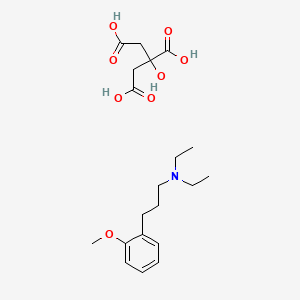

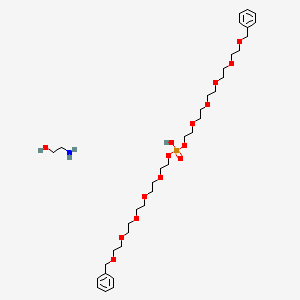
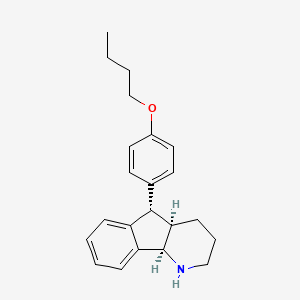
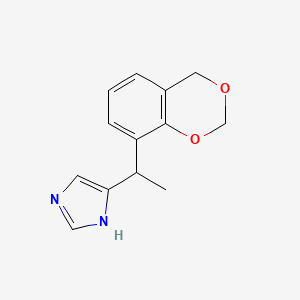
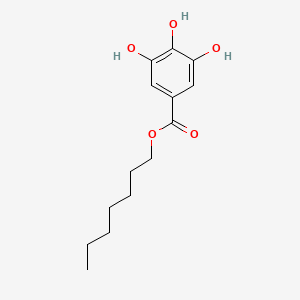
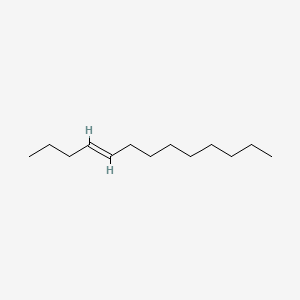
![oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one](/img/structure/B12713846.png)
